molecular formula C11H11F2NO3 B140991 Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate CAS No. 155601-70-0

Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate

Cat. No. B140991
M. Wt: 243.21 g/mol
InChI Key: XYHCOPQELBEQAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various methods. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates are synthesized from arylacetylenes and the acid chloride of tert-butyl 2-phenylmalonate, which are then activated by Ag(I) salts to induce cyclizations . Another synthesis method involves the Ritter synthesis to obtain compounds like 2,6-bis(N-tert-butylacetamide)pyridine, followed by oxidation to produce pyridine-N-oxide derivatives . These methods highlight the versatility of tert-butyl groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be quite diverse. For example, the molecular structure of 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide was determined by single-crystal X-ray diffraction methods, indicating that the tert-butyl groups can influence the overall conformation and chelation properties of the molecule . Similarly, the planar structure of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine was revealed through X-ray diffraction analysis, showing stabilizing interactions between the benzoxazole and pyridine units .

Chemical Reactions Analysis

Tert-butyl groups are known to participate in various chemical reactions. For instance, tert-butyl 3-oxopent-4-ynoates undergo cyclizations catalyzed by silver salts . Tert-butyl acetothioacetate is used in synthesis reactions such as acylation, addition to CO, annulation, and cyclization . These reactions demonstrate the reactivity of tert-butyl esters in forming more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be influenced by the presence of the tert-butyl group. For example, tert-butylpentafluorophenylmethylchlorosilane forms hydrolytically stable derivatives suitable for gas chromatography, indicating that tert-butyl derivatives can have enhanced stability and electron-capturing properties . The catalytic asymmetric oxidation of tert-butyl disulfide showcases the potential of tert-butyl compounds to be transformed into various sulfinyl derivatives with applications in synthesis .

Scientific Research Applications

Synthetic Applications and Chemical Properties

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlights a broader category of research focusing on the utilization of similar tert-butyl based compounds for the synthesis of complex chemical structures. Such methodologies offer access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutic compounds (Philip et al., 2020).

Environmental Impact and Biodegradation

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), to which tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate may be structurally or functionally related, have been extensively studied. These compounds, including similar tert-butyl derivatives, have been detected in various environmental matrices and are known for their potential to cause hepatic toxicity, endocrine disrupting effects, and even carcinogenicity. Future studies are encouraged to develop novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

properties

IUPAC Name

tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-11(2,3)17-10(16)8(15)6-4-5-7(12)14-9(6)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHCOPQELBEQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=C(N=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440801
Record name tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate

CAS RN

155601-70-0
Record name tert-Butyl (2,6-difluoropyridin-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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